REACTION_CXSMILES
|
[Br:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[C:10]([F:11])[C:5]=2[NH:4][CH:3]=1.I[CH:13]([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>>[Br:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[C:10]([F:11])[C:5]=2[N:4]([CH:13]([CH3:15])[CH3:14])[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CNC2=C1C=NC=C2F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
Purified
|
Type
|
WASH
|
Details
|
eluting with 100% heptanes to 50:50 Heptane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN(C2=C1C=NC=C2F)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 845 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |